Cas no 1805475-82-4 (4-(Difluoromethyl)-2-fluoro-5-nitropyridine-3-sulfonamide)

4-(Difluoromethyl)-2-fluoro-5-nitropyridine-3-sulfonamide 化学的及び物理的性質
名前と識別子
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- 4-(Difluoromethyl)-2-fluoro-5-nitropyridine-3-sulfonamide
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- インチ: 1S/C6H4F3N3O4S/c7-5(8)3-2(12(13)14)1-11-6(9)4(3)17(10,15)16/h1,5H,(H2,10,15,16)
- InChIKey: VPRZWJKXJNKPLI-UHFFFAOYSA-N
- SMILES: S(C1C(=NC=C(C=1C(F)F)[N+](=O)[O-])F)(N)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 9
- 重原子数量: 17
- 回転可能化学結合数: 2
- 複雑さ: 392
- トポロジー分子極性表面積: 127
- XLogP3: 0.3
4-(Difluoromethyl)-2-fluoro-5-nitropyridine-3-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029032163-1g |
4-(Difluoromethyl)-2-fluoro-5-nitropyridine-3-sulfonamide |
1805475-82-4 | 95% | 1g |
$3,068.70 | 2022-04-01 | |
Alichem | A029032163-500mg |
4-(Difluoromethyl)-2-fluoro-5-nitropyridine-3-sulfonamide |
1805475-82-4 | 95% | 500mg |
$1,735.55 | 2022-04-01 | |
Alichem | A029032163-250mg |
4-(Difluoromethyl)-2-fluoro-5-nitropyridine-3-sulfonamide |
1805475-82-4 | 95% | 250mg |
$1,078.00 | 2022-04-01 |
4-(Difluoromethyl)-2-fluoro-5-nitropyridine-3-sulfonamide 関連文献
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
4-(Difluoromethyl)-2-fluoro-5-nitropyridine-3-sulfonamideに関する追加情報
4-(Difluoromethyl)-2-fluoro-5-nitropyridine-3-sulfonamide: A Comprehensive Overview
The compound 4-(Difluoromethyl)-2-fluoro-5-nitropyridine-3-sulfonamide, identified by the CAS number 1805475-82-4, is a highly specialized chemical entity with significant potential in various scientific and industrial applications. This compound belongs to the class of sulfonamides, which are widely recognized for their versatility in chemical synthesis and biological activity. The structure of this molecule is characterized by a pyridine ring system, which is further substituted with a difluoromethyl group, a fluoro group, and a nitro group, along with a sulfonamide moiety. These substituents confer unique electronic and steric properties to the molecule, making it an intriguing subject for research in fields such as medicinal chemistry, materials science, and catalysis.
Recent advancements in synthetic methodologies have enabled the precise construction of complex molecules like 4-(Difluoromethyl)-2-fluoro-5-nitropyridine-3-sulfonamide. Researchers have employed various strategies, including multicomponent reactions, transition-metal-catalyzed couplings, and directed metallation techniques, to synthesize this compound efficiently. The integration of these methods has not only improved the yield but also enhanced the purity of the product, which is critical for its application in sensitive environments such as drug discovery and high-performance materials.
The electronic properties of 4-(Difluoromethyl)-2-fluoro-5-nitropyridine-3-sulfonamide are significantly influenced by the presence of electron-withdrawing groups such as the nitro and fluoro substituents. These groups create a highly polarized environment within the molecule, which can be exploited in designing functional materials with tailored electronic characteristics. For instance, this compound has shown promise as a precursor for advanced polymers and organic semiconductors, where controlled electronic interactions are essential for performance optimization.
In the realm of medicinal chemistry, sulfonamides like 4-(Difluoromethyl)-2-fluoro-5-nitropyridine-3-sulfonamide have garnered attention due to their potential as bioisosteres or scaffolds for drug development. The sulfonamide group is known to exhibit favorable pharmacokinetic profiles, making it an attractive feature in lead compounds. Recent studies have explored the ability of this compound to modulate key biological targets, including enzymes and receptors implicated in various disease states such as cancer and neurodegenerative disorders.
The structural uniqueness of 4-(Difluoromethyl)-2-fluoro-5-nitropyridine-3-sulfonamide also lends itself to applications in catalysis. The pyridine ring system serves as a robust platform for coordinating metal centers, enabling the creation of heterogeneous catalysts with high activity and selectivity. Recent research has demonstrated its utility in facilitating challenging transformations such as cross-couplings and enantioselective reductions, underscoring its potential in green chemistry and sustainable chemical processes.
From an environmental perspective, understanding the degradation pathways of compounds like 4-(Difluoromethyl)-2-fluoro-5-nitropyridine-3-sulfonamide is crucial for assessing their ecological impact. Studies have revealed that this compound undergoes hydrolytic cleavage under specific conditions, leading to the formation of less complex byproducts that are more readily biodegradable. This information is vital for designing eco-friendly chemical processes and minimizing environmental footprint.
In conclusion, 4-(Difluoromethyl)-2-fluoro-5-nitropyridine-3-sulfonamide stands out as a multifaceted chemical entity with diverse applications across various scientific disciplines. Its unique structure, combined with advancements in synthetic methodologies and understanding of its properties, positions it as a valuable tool in modern chemical research and development.
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